molecular formula C18H19N5O3 B2536023 5-amino-1-benzyl-N-(2,5-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 899749-82-7

5-amino-1-benzyl-N-(2,5-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2536023
CAS RN: 899749-82-7
M. Wt: 353.382
InChI Key: RRBOJIZRKLBQCP-UHFFFAOYSA-N
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Description

5-amino-1-benzyl-N-(2,5-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of triazole derivatives, which have been extensively studied for their diverse biological activities.

Scientific Research Applications

Organic Chemistry Transformations

The Dimroth rearrangement highlights the transformation of amino-benzyl-triazole derivatives in basic solutions, leading to equilibrium mixtures rich in benzylamino isomers. These transformations can be utilized in synthetic organic chemistry for the preparation of compounds with specific structural features (Albert, 1970).

Solid-phase Synthesis Methodologies

Solid-phase synthesis techniques employ benzylamides substituted with alkoxy groups, demonstrating the potential for creating carboxamides under mild conditions. This approach is significant for synthesizing C-terminal peptide amides, showcasing the adaptability of triazole derivatives in peptide chemistry (Albericio & Barany, 2009).

Potential Biological Activities

Triazole derivatives are explored for their role in creating scaffolds for peptidomimetics or biologically active compounds. The ruthenium-catalyzed synthesis of these compounds aims to provide a foundation for developing molecules with potential therapeutic applications, overcoming challenges like the Dimroth rearrangement (Ferrini et al., 2015).

properties

IUPAC Name

5-amino-1-benzyl-N-(2,5-dimethoxyphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O3/c1-25-13-8-9-15(26-2)14(10-13)20-18(24)16-17(19)23(22-21-16)11-12-6-4-3-5-7-12/h3-10H,11,19H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRBOJIZRKLBQCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C2=C(N(N=N2)CC3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-amino-1-benzyl-N-(2,5-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide

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